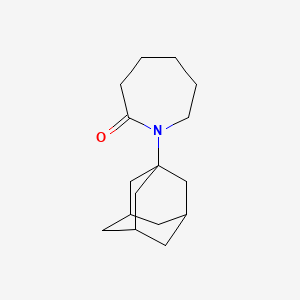
1-(1-Adamantyl)azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantyl)azepan-2-one is a chemical compound with the molecular formula C16H25NO and a molecular weight of 247.38 . It is used in scientific research and development .
Synthesis Analysis
The synthesis of 1,2-disubstituted adamantane derivatives, which could include this compound, involves the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues . Another approach involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .Molecular Structure Analysis
The molecular structure of this compound is based on the adamantane framework, which is a tricyclic molecule . This structure is significant in organic synthesis .Aplicaciones Científicas De Investigación
Domino Photochemistry in Synthesis
1-(1-Adamantyl)azepan-2-one has been utilized in novel photochemical reactions. For instance, N-(1-adamantyl)phthalimide undergoes a domino process involving two consecutive excited-state intramolecular gamma-hydrogen-transfer reactions, forming hexacyclic benzazepine derivatives. This method illustrates the potential of this compound in synthesizing complex organic structures (Basarić et al., 2008).
Developing σ Receptor Ligands
Research exploring this compound derivatives focuses on enhancing the metabolic stability of certain compounds, particularly in the context of sigma receptor ligands. This involves replacing metabolically unstable azepane rings with 1-adamantylamine moieties, demonstrating its significance in drug design and stability studies (Intagliata et al., 2020).
Transition Metal Complexes
In organometallic chemistry, this compound derivatives are used in forming eta2-organoazide complexes of nickel, leading to terminal imido complexes through dinitrogen extrusion. This showcases its utility in creating unique metal complexes with potential applications in catalysis and materials science (Waterman & Hillhouse, 2008).
Synthesis and Antiviral Activities
This compound has been incorporated in the synthesis of carboxamide compounds showing promising antiviral activities against influenza viruses. The structure-activity relationship of these compounds underlines the role of the adamantyl moiety in biological activity and drug design (Göktaş et al., 2012).
Spectroscopic and Structural Characterization
The compound has been subject to extensive spectroscopic and structural characterization, aiding in understanding its physical and chemical properties. Such studies are crucial for mechanistic evaluation and synthesis of novel pharmaceutical compounds (Pirali et al., 2017).
Propiedades
IUPAC Name |
1-(1-adamantyl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c18-15-4-2-1-3-5-17(15)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCNARIMMGJIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3016164.png)
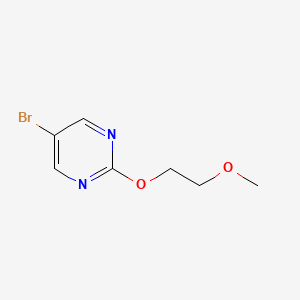
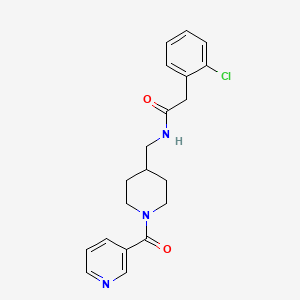
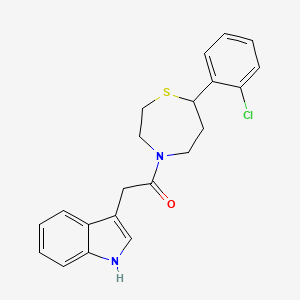
![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B3016168.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B3016169.png)
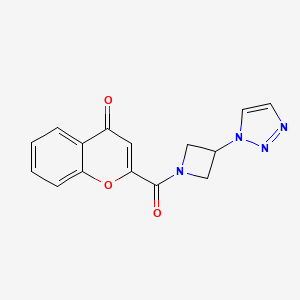
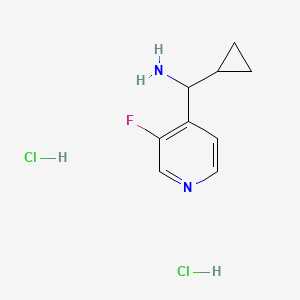
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3016176.png)
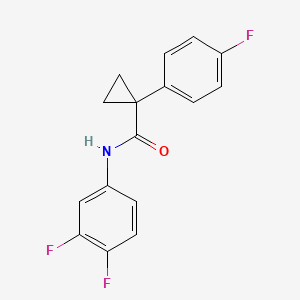
![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-ynamide](/img/structure/B3016179.png)
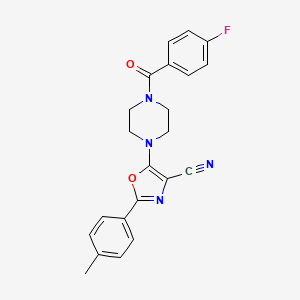
![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016181.png)
